molecular formula C17H23ClN2O3S B5139065 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

Cat. No.: B5139065
M. Wt: 370.9 g/mol
InChI Key: LXPGXAODTAMDIW-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate undergoes nucleophilic substitution with methylamine to form the sulfonyl-methylamino derivative.

    Acylation: The sulfonyl-methylamino derivative is then acylated with 2-(cyclohexen-1-yl)ethyl acetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl methyl sulfone: Similar structure but lacks the cyclohexenyl group.

    N-phenylacetamide sulphonamides: Similar sulfonyl and amide groups but different substituents.

Uniqueness

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is unique due to the combination of its sulfonyl, chlorophenyl, and cyclohexenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c1-20(24(22,23)16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPGXAODTAMDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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